(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid
Brand Name: Vulcanchem
CAS No.: 76029-89-5
VCID: VC8293296
InChI: InChI=1S/C23H18N4O3S/c24-22-25-20(27-31-22)19(21(28)29)26-30-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,28,29)(H2,24,25,27)/b26-19-
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O
Molecular Formula: C23H18N4O3S
Molecular Weight: 430.5 g/mol

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid

CAS No.: 76029-89-5

Cat. No.: VC8293296

Molecular Formula: C23H18N4O3S

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid - 76029-89-5

Specification

CAS No. 76029-89-5
Molecular Formula C23H18N4O3S
Molecular Weight 430.5 g/mol
IUPAC Name (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoacetic acid
Standard InChI InChI=1S/C23H18N4O3S/c24-22-25-20(27-31-22)19(21(28)29)26-30-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,28,29)(H2,24,25,27)/b26-19-
Standard InChI Key DIUMJILQVJWZRI-XHPQRKPJSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=NSC(=N4)N)\C(=O)O
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of three primary components:

  • 5-Amino-1,2,4-thiadiazole Ring: A heterocyclic core containing sulfur and nitrogen atoms at positions 1, 2, and 4, with an amino group (-NH₂) at position 5. This ring system is known for its electron-deficient nature, enabling nucleophilic interactions .

  • Trityloxyimino Group: A triphenylmethoxy (trityloxy) substituent attached to an imino (-N=O) group. The trityl moiety (C₆H₅)₃C- provides steric bulk, influencing the compound’s solubility and stability .

  • Acetic Acid Backbone: A carboxylic acid group (-COOH) linked to the central carbon, facilitating salt formation and derivatization.

The (Z)-configuration refers to the spatial arrangement of the imino group relative to the thiadiazole ring, a critical factor in its biological activity .

Table 1: Key Structural Features

ComponentDescriptionRole in Reactivity
5-Amino-1,2,4-thiadiazoleHeterocyclic ring with S, N, and NH₂ groupsElectron-deficient site for nucleophilic attack
Trityloxyimino-(N=O)-O-C(C₆H₅)₃Steric protection, modulates solubility
Acetic Acid-CH₂COOHEnhances hydrophilicity, salt formation

Synthesis and Manufacturing

Patent-Derived Synthesis Pathways

The synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid is adapted from methods described in EP0795551A1, which outlines the production of analogous thiadiazole derivatives .

Key Steps:

  • Cyclization of Amidoxime Precursors:

    • O-Arylsulfonyl amidoximes react with thiocyanate salts (MSCN, where M = Na/K) to form the thiadiazole ring.

    • Example reaction:

      Amidoxime+MSCNsolvent, 0–5°CThiadiazole intermediate\text{Amidoxime} + \text{MSCN} \xrightarrow{\text{solvent, 0–5°C}} \text{Thiadiazole intermediate}

      This step achieves >80% yield under optimized conditions .

  • Introduction of Trityloxyimino Group:

    • The thiadiazole intermediate undergoes nucleophilic substitution with triphenylmethanol (trityl alcohol) in the presence of a coupling agent (e.g., DCC).

    • Stereoselective control ensures the (Z)-isomer predominates, critical for biological efficacy .

  • Acetic Acid Functionalization:

    • Hydrolysis of ester or amide precursors yields the free carboxylic acid.

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature0–5°C (cyclization step)Minimizes side reactions
Solvent SystemTetrahydrofuran (THF)Enhances solubility of intermediates
CatalystDicyclohexylcarbodiimide (DCC)Facilitates trityloxy conjugation

Biological Relevance and Mechanisms

Role in Antibiotic Development

The compound serves as a key intermediate in synthesizing third-generation cephalosporins, such as ceftazidime . Its mechanism involves:

  • Acylation of β-Lactam Antibiotics: The acetic acid moiety reacts with the 7-amino group of cephalosporin nuclei, forming acylated derivatives with enhanced Gram-negative activity.

  • Steric Shielding: The trityloxy group protects the β-lactam ring from enzymatic degradation by bacterial β-lactamases .

Comparative Analysis with Related Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentBioactivity (MIC Range, µg/mL)Key Application
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acidMethoxyimino0.25–2Ceftriaxone intermediate
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetic acidHydroxyimino1–8Research-grade reagent
Target CompoundTrityloxyiminoN/ACephalosporin synthesis

The trityloxy derivative’s superior stability and steric properties make it preferable for industrial-scale antibiotic production .

Industrial and Research Applications

Pharmaceutical Manufacturing

  • Scalable Synthesis: The patent method supports multi-kilogram production with >95% purity .

  • Cost Efficiency: Trityl group recovery and reuse reduce raw material costs.

Emerging Research Directions

  • Anticancer Probes: Thiadiazole derivatives are being evaluated for tyrosine kinase inhibition.

  • Antiviral Agents: Preliminary studies suggest activity against RNA viruses via helicase inhibition.

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